molecular formula C22H23F2N3O2S B607234 Dynarrestin CAS No. 2222768-84-3

Dynarrestin

Cat. No. B607234
M. Wt: 431.5018
InChI Key: UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynarrestin is an inhibitor of Hedgehog (Hh) signaling and cytoplasmic dynein . It is known to inhibit hedgehog signaling in vitro (IC 50 = 0.22 μM) and exhibits reversible inhibition of cytoplasmic dynein 1-dependent microtubule binding and cytoplasmic dynein 2-dependent intraflagellar transport . It also inhibits tumor cell proliferation in a mouse medulloblastoma model .


Molecular Structure Analysis

The molecular structure of Dynarrestin is described as Ethyl 4- (4- (diethylamino)phenyl)-2- ( (2,4-difluorophenyl)amino)thiazole-5-carboxylate . The molecular weight is 431.5 .


Chemical Reactions Analysis

Dynarrestin acts reversibly to inhibit cytoplasmic dynein 1-dependent microtubule binding and motility in vitro without affecting ATP hydrolysis . It rapidly and reversibly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dynarrestin include its solubility up to 100 mM in DMSO . The technical data provided above is for guidance only .

Scientific Research Applications

  • Cancer Research and Hedgehog Pathway Inhibition : Dynarrestin is identified as a novel inhibitor of cytoplasmic dyneins 1 and 2. It shows potential in suppressing hedgehog (Hh)-dependent proliferation of neuronal precursors and tumor cells, suggesting its utility in cancer research. Dynarrestin can inhibit cytoplasmic dynein-dependent processes and is considered promising for anti-cancer drug development (Höing et al., 2018).

  • Impact on PTPIP51 Interactome in Breast Cancer Cells : Another study explores the effects of LDC3/Dynarrestin on the protein tyrosine phosphatase interacting protein 51 (PTPIP51) and its interactome in Her2 positive breast cancer cells. The study demonstrates that Dynarrestin influences the MAPK signaling, NFkB signaling, and potentially calcium homeostasis in breast cancer cells by affecting the PTPIP51 interactome (Dietel et al., 2019).

  • Neurological Implications and Axonal Transport : Dynarrestin is also investigated for its impact on synaptic cargo transport by kinesin and dynein in hippocampal neurons. This research indicates that Dynarrestin decreases the force producing units for retrograde transport, suggesting its relevance in studying axonal transport and possibly in the context of neurological diseases like Alzheimer's, Parkinson's, and Huntington's diseases (Hayashi et al., 2021).

  • Role in Ciliogenesis and Dynein Inhibition : A study from 2016 highlights that Dynarrestin does not block ciliogenesis while inhibiting Smoothened trafficking. This unique property differentiates it from other dynein inhibitory molecules and facilitates probing dynein function in various cellular events, including mitosis and hedgehog signaling (Baumann et al., 2016).

Safety And Hazards

Dynarrestin is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person .

Future Directions

Dynarrestin has been found to decrease the force producing units (FPUs) for retrograde transport more than anterograde transport . In the future, these measurements may be used to quantify the damage to axonal transport resulting from neuronal diseases including Alzheimer’s, Parkinson’s, and Huntington’s diseases .

properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynarrestin

Citations

For This Compound
10
Citations
S Höing, TY Yeh, M Baumann, NE Martinez… - Cell chemical …, 2018 - cell.com
… We identified dynarrestin, a novel inhibitor of cytoplasmic dyneins 1 and 2. Dynarrestin acts … Dynarrestin reversibly inhibits cytoplasmic dynein 2-dependent intraflagellar transport (IFT) …
Number of citations: 54 www.cell.com
E Dietel, A Brobeil, L Delventhal, C Tag… - PloS one, 2019 - journals.plos.org
… Therefore, we investigated the effects of LDC3/Dynarrestin on … LDC3/Dynarrestin led to an increased PTPIP51 tyrosine 176 … Under the influence of LDC3/Dynarrestin, the activity of the …
Number of citations: 12 journals.plos.org
D Pillay - 2022 - ujcontent.uj.ac.za
… This study investigated the effect of dynarrestin on the potential drug target, … of dynarrestin on the SmAxDynIC protein, while interaction between the SmAxDynIC protein and dynarrestin …
Number of citations: 4 ujcontent.uj.ac.za
CC Santarossa - 2020 - digitalcommons.rockefeller.edu
… The cellular target of dynarrestin was determined using an unbiased approach in which dynarrestin was conjugated to a biotin tag (compound L568) to pull down interacting proteins for …
Number of citations: 0 digitalcommons.rockefeller.edu
K Hayashi, MG Miyamoto, S Niwa - 2020 - scholar.archive.org
… used to quantify the extent of damage to axonal transport by dynarrestin, a dynein inhibitor. We found that dynarrestin decreased the FPU for retrograde transport more than anterograde …
Number of citations: 2 scholar.archive.org
M Baumann, S Höing, TY Yeh, N Martinez… - Cancer Research, 2016 - AACR
… cytoplasmic dynein as the target of dynarrestin. Dyneins convert energy from … , dynarrestin inhibits Smoothened trafficking but not ciliogenesis. We further demonstrate that dynarrestin …
Number of citations: 1 aacrjournals.org
S Godar, J Oristian, V Hinsch, J Alper - Biophysical Journal, 2021 - cell.com
… used to quantify the extent of damage to axonal transport by dynarrestin, a dynein inhibitor. We found that dynarrestin decreased the FPU for retrograde transport more than anterograde …
Number of citations: 2 www.cell.com
CR Noell, H Cui, R Behler, J Zahn, L Terry, B Russ… - Biophysical …, 2021 - cell.com
… used to quantify the extent of damage to axonal transport by dynarrestin, a dynein inhibitor. We found that dynarrestin decreased the FPU for retrograde transport more than anterograde …
Number of citations: 2 www.cell.com
KA Queen, S Vandal, AF Thompson, JK Stumpff - Biophysical Journal, 2021 - cell.com
… used to quantify the extent of damage to axonal transport by dynarrestin, a dynein inhibitor. We found that dynarrestin decreased the FPU for retrograde transport more than anterograde …
Number of citations: 2 www.cell.com
MJ Zuckermann, CN Angstmann, NR Forde, P Curmi… - Biophysical …, 2021 - cell.com
… used to quantify the extent of damage to axonal transport by dynarrestin, a dynein inhibitor. We found that dynarrestin decreased the FPU for retrograde transport more than anterograde …
Number of citations: 2 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.